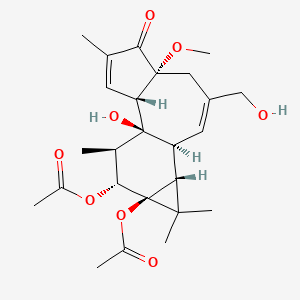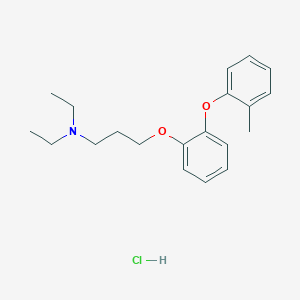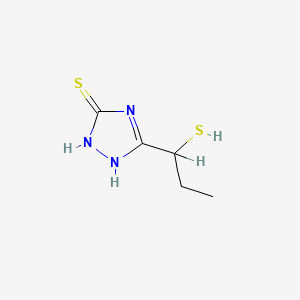
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione is a chemical compound known for its unique structure and properties It contains a triazoline ring, which is a five-membered ring with three nitrogen atoms, and a mercaptopropyl group, which includes a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-mercaptopropylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The triazoline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can produce a variety of triazoline derivatives.
Aplicaciones Científicas De Investigación
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione involves its interaction with molecular targets through its mercapto and triazoline groups. The mercapto group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function. The triazoline ring can interact with various biological molecules, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Mercapto-1-propanol: Contains a mercapto group and a hydroxyl group, used in similar applications but lacks the triazoline ring.
3-Mercaptopropyltriethoxysilane: Used in surface modification and as a coupling agent, also contains a mercapto group but has different functional groups.
Uniqueness
3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione is unique due to the presence of both the mercapto group and the triazoline ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Propiedades
Número CAS |
25366-57-8 |
|---|---|
Fórmula molecular |
C5H9N3S2 |
Peso molecular |
175.3 g/mol |
Nombre IUPAC |
5-(1-sulfanylpropyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C5H9N3S2/c1-2-3(9)4-6-5(10)8-7-4/h3,9H,2H2,1H3,(H2,6,7,8,10) |
Clave InChI |
WRTDDOBYHLKUTR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NC(=S)NN1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


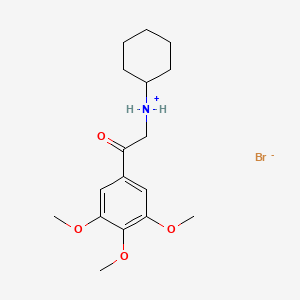
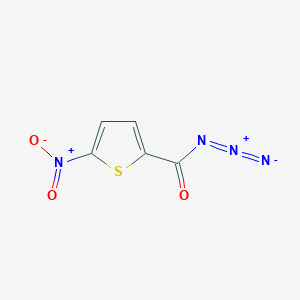

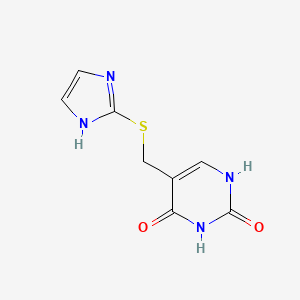
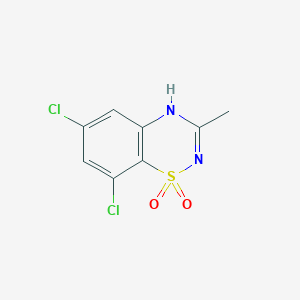
silane](/img/structure/B14700649.png)



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
